![molecular formula C14H8ClF3N2O3 B5587358 2-chloro-4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5587358.png)

2-chloro-4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

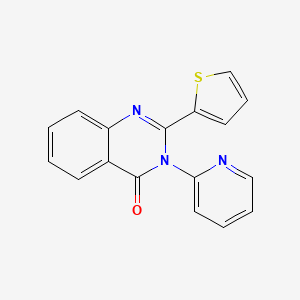

2-chloro-4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide, also known as CF3-AMTB, is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of neuroscience. It is a selective antagonist of a specific type of ion channel, called the alpha-7 nicotinic acetylcholine receptor (α7nAChR), which is involved in various physiological and pathological processes in the brain.

科学的研究の応用

Glycosyltransferase-Catalyzed Sugar Nucleotide Synthesis

This compound has been utilized in the field of glycoscience, particularly in the synthesis of sugar nucleotides. Researchers have integrated the reversibility of glycosyltransferase-catalyzed reactions with artificial glycosyl donors to optimize glycosyltransferases for combinatorial sugar nucleotide synthesis . The compound serves as a glycoside donor, enabling the production of diverse sugar nucleotides, which are crucial for understanding the regulation and biosynthesis of glycosylated macromolecules and small molecules in biology or therapeutic development .

Nonlinear Optical (NLO) Material Research

In the realm of optoelectronics and photonics, the related compound 4-chloro-2-nitroaniline has been studied for its NLO properties. By extension, 2-chloro-4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide could be investigated for similar applications. NLO materials are significant in the design of devices for communication technologies, and this compound’s structural features may contribute to high molecular hyperpolarizability and macroscopic NLO response .

Drug Development

The trifluoromethyl group present in this compound is a common modification in pharmaceuticals to improve biological activity and metabolic stability. Its inclusion in drug molecules can enhance binding affinity and selectivity, making it a valuable moiety in the design of new therapeutic agents .

作用機序

Target of Action

The primary targets of 2-chloro-4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is known that the compound interacts with its targets through a two-step mechanism characterized by initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .

Biochemical Pathways

It is known that the compound can affect the organo-fluorine chemistry, a unique branch of organic chemistry, as the fluorine incorporation in the organic molecules exhibits bizarre behaviors .

Pharmacokinetics

It is known that the compound has a molecular weight of 344673 Da , which may influence its bioavailability.

Result of Action

It is known that the compound has numerous pharmacological activities .

特性

IUPAC Name |

2-chloro-4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3N2O3/c15-11-7-8(20(22)23)5-6-9(11)13(21)19-12-4-2-1-3-10(12)14(16,17)18/h1-7H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNASRRRSTNMWGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5587283.png)

![N-[3-(dimethylamino)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5587287.png)

![2-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5587307.png)

![6-(3-nitrophenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione](/img/structure/B5587312.png)

![4-{5-[1-(2-furylmethyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5587326.png)

![6-(3-chlorophenyl)-N-methyl-7-(3-methylbut-2-en-1-yl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5587341.png)

![2-[4-(1,3-oxazol-5-yl)benzoyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5587345.png)

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(1,3-thiazol-2-yl)piperazine](/img/structure/B5587349.png)

![N-allyl-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide](/img/structure/B5587352.png)